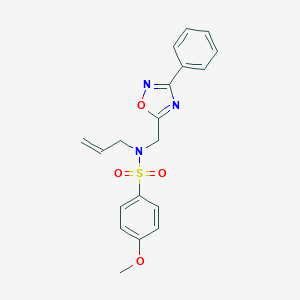
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a significant group of benzopyrones, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The process begins with the preparation of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, which is then reacted with various heteroaryl or alkyl halides in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The completion of the reaction is monitored using TLC (thin-layer chromatography), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives.
科学研究应用
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new pharmaceuticals and as a precursor for other biologically active compounds.
作用机制
The mechanism of action of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate specific signaling pathways and molecular targets involved in inflammation and cell proliferation .
相似化合物的比较
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide can be compared with other coumarin derivatives, such as:
7-amino-4-methylcoumarin: A precursor in the synthesis of the compound, known for its antimicrobial properties.
4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Another related compound with significant biological activities.
Fluorinated coumarins: These compounds exhibit moderate analgesic and excellent anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
属性
CAS 编号 |
902314-80-1 |
|---|---|
分子式 |
C21H20N2O5 |
分子量 |
380.4g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20N2O5/c1-12-17-9-8-16(27-3)10-19(17)28-21(26)18(12)11-20(25)23-15-6-4-14(5-7-15)22-13(2)24/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) |
InChI 键 |
HLNOYKVVJAPICK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethoxy-N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B360165.png)
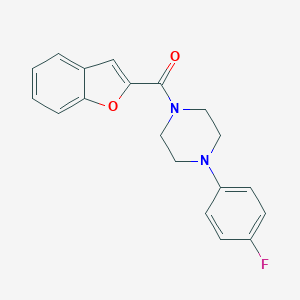
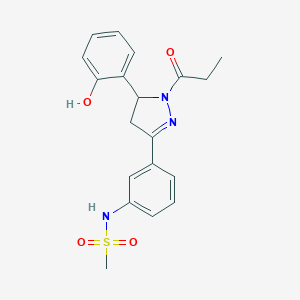
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B360171.png)
![N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B360172.png)
![N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B360173.png)
![N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B360174.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-furamide](/img/structure/B360177.png)
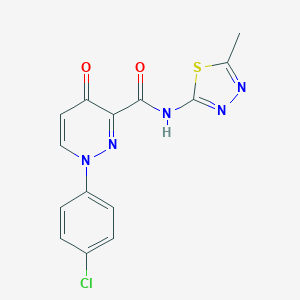
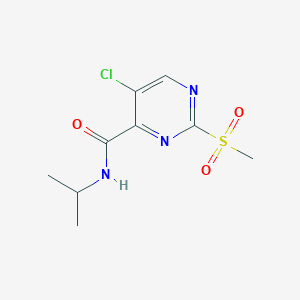
![3-[2-(benzylamino)-2-oxoethyl]-4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate](/img/structure/B360184.png)
![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B360185.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B360186.png)
